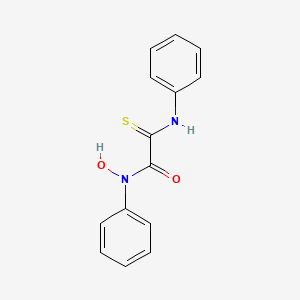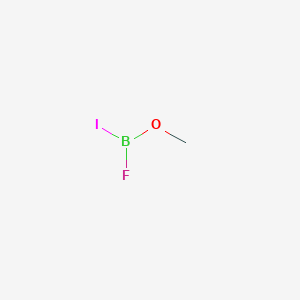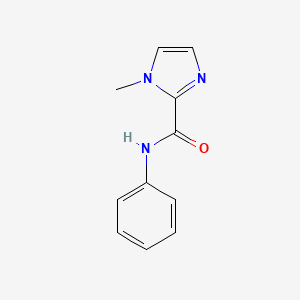
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxamide group at the second position, a methyl group at the first position, and a phenyl group attached to the nitrogen atom. It is known for its versatile chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency of these processes. For instance, the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine, is a well-established method for producing imidazole derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-2-carboxaldehyde, 1-methyl-: Similar in structure but with an aldehyde group instead of a carboxamide group.
1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-: Contains a benzyl group instead of a phenyl group.
Uniqueness
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group enhances its ability to form hydrogen bonds, making it a valuable ligand in coordination chemistry and a potential candidate for drug development .
Propriétés
Numéro CAS |
35342-94-0 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-methyl-N-phenylimidazole-2-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
Clé InChI |
JJZPMYSCNBKVOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


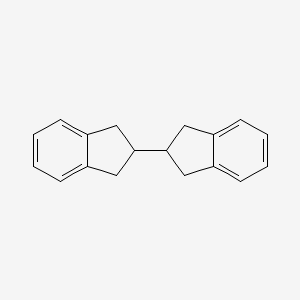
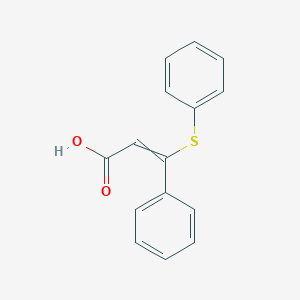
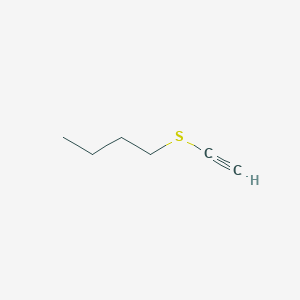
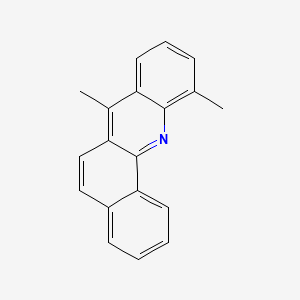
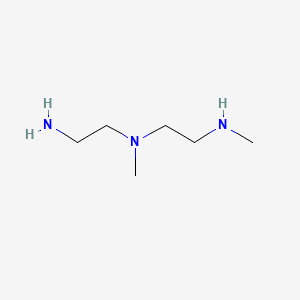
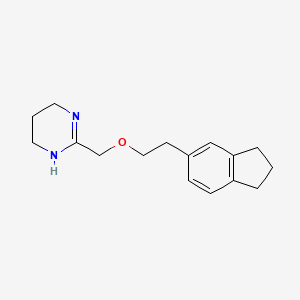
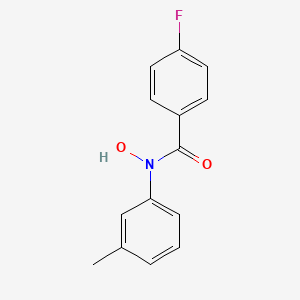
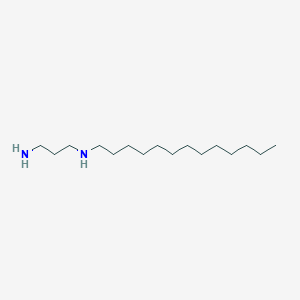
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
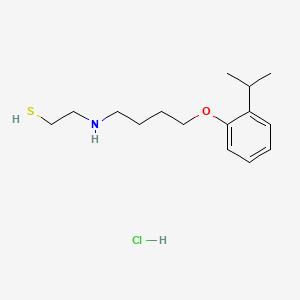
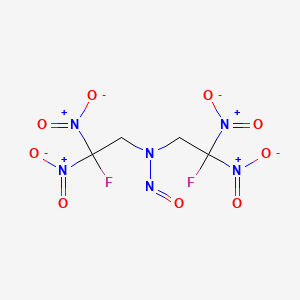
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
